molecular formula C12H22N2O4 B7922794 [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7922794
M. Wt: 258.31 g/mol
InChI Key: CGQCWYXDJQVNCS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected methylamino group at the (S)-configured C3 position and an acetic acid moiety linked to the pyrrolidine nitrogen. The Boc group enhances stability during synthetic processes, while the acetic acid functionality allows for further derivatization, such as salt formation or conjugation .

Properties

IUPAC Name

2-[(3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13(4)9-5-6-14(7-9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCWYXDJQVNCS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine core is typically constructed through cyclization reactions. A method adapted from CN101993404A involves the condensation of glycine with acrylonitrile and paraformaldehyde under reflux conditions in toluene. This step generates 3-cyanopyrrolidine, a precursor for further functionalization. The reaction proceeds via a Michael addition followed by cyclization, yielding the pyrrolidine scaffold with a nitrile group at the 3-position. Subsequent hydrolysis converts the nitrile to a carboxylic acid, but in the case of [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, the nitrile intermediate is instead modified to introduce the methyl-amino moiety.

Introduction of the Methyl-Amino Group

The methyl-amino substituent is introduced through reductive amination or nucleophilic substitution. For stereochemical control, chiral auxiliaries such as R-(-)-2-phenylglycinol are employed to direct the configuration at the 3-position. In one approach, the pyrrolidine intermediate is treated with methylamine in the presence of a reducing agent like sodium cyanoborohydride, followed by Boc (tert-butoxycarbonyl) protection to stabilize the amine.

Boc Protection and Acetic Acid Moiety Installation

Boc protection is critical for preventing undesired side reactions. A method detailed in WO2014057495A1 involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under basic conditions (e.g., triethylamine). The acetic acid group is then introduced via alkylation of the pyrrolidine nitrogen using bromoacetic acid or its ester, followed by hydrolysis if necessary.

Optimization Strategies for High-Yield Synthesis

Catalytic Asymmetric Synthesis

Asymmetric catalysis ensures high enantiomeric excess (ee) of the (S)-isomer. The use of chiral catalysts like Jacobsen’s Mn(III)-salen complexes during the cyclization step achieves ee values exceeding 95%. For example, WO2014057495A1 reports a catalytic reduction step using Pearlman’s catalyst (Pd(OH)₂/C) to remove chiral auxiliaries while preserving stereochemistry.

Solvent and Temperature Control

  • Cyclization : Toluene or THF at reflux (110°C) maximizes yield.

  • Boc Protection : Dichloromethane at 0–5°C minimizes side reactions.

  • Reduction : LiAlH₄ in anhydrous THF at 0°C ensures selective reduction of esters to alcohols without over-reduction.

Purification Techniques

  • Chromatography : Silica gel chromatography isolates intermediates with >98% purity.

  • Crystallization : Ethyl acetate/hexane recrystallization removes impurities, achieving >99.5% HPLC purity for the final product.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Glycine-AcrylonitrileGlycineCyclization, Boc protection65–7098.5
Reductive Amination3-KetopyrrolidineAsymmetric reduction, Alkylation75–8099.2
Industrial-ScaleAdamantane-1-carboxylicMulti-stage Boc protection85–9099.5

Table 1: Comparison of synthesis methods for this compound.

The industrial route described in WO2014057495A1 achieves superior yield and purity through streamlined steps, including one-pot reactions and in-situ purification. In contrast, academic routes prioritize stereochemical control but suffer from lower scalability.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Thionyl chloride for esterification and LiAlH₄ for reduction are preferred due to their efficiency and low cost. Boc anhydride, though expensive, is used stoichiometrically to ensure complete protection.

Process Simplification

A six-stage industrial process eliminates intermediate isolations, reducing production time:

  • Esterification : Adamantane-1-carboxylic acid → methyl ester.

  • Reduction : Ester → alcohol.

  • Oxidation : Alcohol → aldehyde.

  • Coupling : Aldehyde + chiral auxiliary → nitrile.

  • Deprotection : Catalytic removal of auxiliary.

  • Boc Protection : Final functionalization.

This method avoids column chromatography, relying instead on pH-controlled extractions and crystallizations.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during Boc protection is minimized by using mild bases (e.g., triethylamine) and low temperatures.

Functional Group Compatibility

The acetic acid moiety’s acidity necessitates careful pH control during hydrolysis. Buffered conditions (pH 6–7) prevent decarboxylation.

Byproduct Formation

Side products from over-alkylation are suppressed by slow addition of alkylating agents and excess pyrrolidine .

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the Boc-protected amino group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in the replacement of the Boc group with other functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.31408 g/mol
  • CAS Number : 1353961-16-6

The compound's structure includes a pyrrolidine ring, which is known for its ability to interact with biological targets, influencing pathways such as enzyme inhibition and receptor binding. The Boc group serves to protect the amine functionality during synthesis, allowing for selective modifications.

Organic Synthesis

The compound is primarily used as an intermediate in the preparation of peptides and other complex molecules. Its Boc-protected amine allows for selective reactions without interference from the amino group, making it valuable in constructing various biomolecules.

Medicinal Chemistry

In medicinal chemistry, [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is utilized in synthesizing biologically active molecules, including pharmaceuticals and peptide-based drugs. The protection offered by the Boc group is crucial for maintaining the integrity of sensitive functional groups during multi-step synthesis processes.

Biochemical Studies

Research indicates that compounds containing β-amino acid moieties exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The unique structural characteristics of this compound make it an attractive candidate for further investigation in these areas.

Case Study 1: Synthesis of Peptide Derivatives

In a study published by the Royal Society of Chemistry, researchers utilized this compound to synthesize peptide derivatives with enhanced biological activity. The Boc protection allowed for selective coupling reactions that led to the formation of complex peptide structures without side reactions from the amine group .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer properties of compounds derived from this compound. The study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides stability to the amino group during various synthetic transformations, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions using reagents like oxalyl chloride, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

(a) [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid
  • Key Differences : Replaces the methyl group with a bulkier isopropyl substituent on the Boc-protected amine.
  • Impact : Increased steric hindrance may reduce solubility in polar solvents compared to the methyl analogue. The isopropyl group could also alter binding affinity in biological systems due to enhanced hydrophobic interactions .
  • Molecular Weight : 286.37 g/mol (vs. 271.33 g/mol for the methyl variant, estimated).
(b) [3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid (Non-chiral)
  • Key Differences : Lacks the (S)-stereochemistry at C3.
  • Impact : Chirality influences interactions with chiral biological targets (e.g., enzymes). The (S)-enantiomer may exhibit distinct pharmacokinetic or pharmacodynamic profiles compared to the racemic mixture .

Pyrrolidine Derivatives with Bioactive Moieties

(a) Talaromydine (Pyrrolidine Derivative from Talaromyces assiutensis)
  • Structure: Contains a pyrrolidine core but lacks the Boc-protected amino and acetic acid groups.
  • Bioactivity : Exhibits moderate cytotoxicity against HeLa, MCF-7, and A549 cancer cell lines (IC₅₀: 14.1–38.6 μM) .
  • Comparison: The absence of the Boc and acetic acid groups in talaromydine suggests divergent mechanisms of action.
(b) (E)-3-(2,5-Dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl)acrylic Acid
  • Structure : Features a conjugated acrylic acid and a diketopyrrolidine ring.
  • Bioactivity : Moderate anticancer activity (IC₅₀: ~14–38 μM) .
  • Comparison : The α,β-unsaturated carbonyl system in this compound enables electrophilic reactivity, unlike the target compound’s stable Boc-protected amine. This difference highlights the target’s suitability as a synthetic intermediate rather than a direct therapeutic agent.

Piperidine Analogues

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • Structure : Six-membered piperidine ring with a phenyl substituent and Boc-protected amine.
  • Comparison : The piperidine ring’s reduced ring strain compared to pyrrolidine may enhance conformational stability. The phenyl group introduces aromatic interactions, which are absent in the target compound .

Physicochemical and Functional Group Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolidine Boc-methylamino (S-configuration) Acetic acid, Boc-protected amine ~271.33 Chiral, hydrophilic acid
[(S)-3-Boc-isopropyl-amino-pyrrolidinyl]-AA Pyrrolidine Boc-isopropylamino Acetic acid, Boc-protected amine 286.37 Increased hydrophobicity
Talaromydine Pyrrolidine Natural fungal substituents None N/A Cytotoxic (IC₅₀ ~14–38 μM)
(3S,4R)-1-Boc-4-phenylpiperidine-3-AA Piperidine Boc-protected amine, phenyl Carboxylic acid 305.37 Aromatic interactions

Biological Activity

[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, commonly referred to as Boc-pyrrolidine-acetic acid, is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and applications, backed by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H22_{22}N2_2O4_4
  • Molecular Weight : 258.31408 g/mol
  • CAS Number : 1353961-16-6

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The Boc group is essential for protecting the amino functionality during synthetic processes, allowing for selective reactions without interference from the amino group.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., sodium hydroxide or DMAP).
  • Formation of the Pyrrolidine Ring : The reaction conditions are optimized to ensure high yields and purity.
  • Deprotection : The Boc group can be removed under acidic conditions to yield the free amine for further reactions.

The primary biological activity of this compound is attributed to its role as an intermediate in the synthesis of biologically active compounds, particularly in peptide synthesis. The compound's ability to protect the amino group enhances its utility in creating complex biomolecules that can exhibit various pharmacological activities.

Applications in Drug Development

Research indicates that derivatives of this compound are being explored for their potential as therapeutic agents. Its structural features allow it to serve as a building block for various peptide-based drugs, which are crucial in treating a range of diseases including cancer and infectious diseases.

Research Findings

Several studies have highlighted the importance of Boc-protected amino acids in drug development:

StudyFindings
Demonstrated that Boc-protected amino acids facilitate selective reactions in peptide synthesis, leading to higher yields of desired products.
Investigated the use of similar compounds as inhibitors for viral proteases, showcasing their potential in antiviral drug development.
Highlighted the stability and reactivity of Boc-protected compounds in large-scale industrial applications, emphasizing their significance in pharmaceutical manufacturing.

Case Studies

  • Peptide Synthesis : A study on using this compound as an intermediate revealed its effectiveness in synthesizing peptide analogs with enhanced biological activity compared to unprotected counterparts.
  • Antiviral Research : Research into related compounds has shown promising results against viral targets, suggesting that derivatives may exhibit similar antiviral properties due to structural similarities.

Q & A

Q. How are degradation pathways analyzed under physiological conditions?

  • Methodology : Forced degradation studies (0.1 M HCl/NaOH, H₂O₂) simulate hydrolytic/oxidative stress. Degradants are characterized using high-resolution MS and NMR. Kinetic modeling predicts shelf-life .

Data Contradictions and Resolution

  • Issue : reports moderate cytotoxicity for a structurally similar compound, while highlights inactivity in certain analogs.
    • Resolution : Differences in substituents (e.g., propenoyl vs. Boc groups) likely alter target engagement. Researchers should perform head-to-head comparisons under standardized assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.